Home > Products > Screening Compounds P64671 > (+)-4-Hydroxypropranolol
(+)-4-Hydroxypropranolol - 76792-97-7

(+)-4-Hydroxypropranolol

Catalog Number: EVT-450313
CAS Number: 76792-97-7
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(+)-4-Hydroxypropranolol is derived from the metabolism of propranolol, primarily through enzymatic processes involving cytochrome P450 enzymes in the liver, particularly CYP2D6 and CYP1A2 . It can also be produced through biotransformation using specific fungi, which preferentially convert propranolol into its hydroxylated forms . In terms of classification, it falls under the category of beta-blockers due to its mechanism of action similar to that of propranolol.

Synthesis Analysis

The synthesis of (+)-4-Hydroxypropranolol can be achieved through various methods:

Technical Parameters

  • Typical incubation times for biotransformation range from 24 to 120 hours, with varying yields depending on the fungal species used .
  • Reaction conditions such as pH and temperature are crucial for optimizing yields during both chemical synthesis and biotransformation processes.
Molecular Structure Analysis

The molecular structure of (+)-4-Hydroxypropranolol can be described as follows:

  • Molecular Formula: C16H21NO3
  • Molecular Weight: 275.35 g/mol
  • Structure: The compound features a naphthalene ring system with a hydroxyl group (-OH) at the fourth position. This structural arrangement contributes to its biological activity, allowing it to interact effectively with beta-adrenergic receptors.

Structural Data

  • 3D Structure: The three-dimensional conformation can be analyzed using computational modeling techniques, revealing insights into its binding interactions with target receptors.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural elucidation and confirmation.
Chemical Reactions Analysis

(+)-4-Hydroxypropranolol participates in various chemical reactions:

  1. Glucuronidation: This is a major metabolic pathway where the compound is conjugated with glucuronic acid through UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide metabolites that are more water-soluble and easier to excrete .
  2. Sulfation: Another significant reaction involves sulfation, where sulfate groups are added to the hydroxyl group, enhancing solubility and facilitating elimination from the body .

Technical Details

  • The kinetics of these reactions can vary based on enzyme availability and substrate concentration.
  • Enzyme assays are typically conducted at physiological pH (around 7.4) and controlled temperatures (37 °C) to mimic in vivo conditions.
Mechanism of Action

The mechanism of action of (+)-4-Hydroxypropranolol is closely related to that of propranolol:

  • It acts primarily as a competitive antagonist at beta-adrenergic receptors (both beta-1 and beta-2), inhibiting catecholamine binding.
  • This antagonism leads to decreased heart rate, reduced myocardial contractility, and lowered blood pressure, making it effective in treating hypertension and anxiety disorders.

Relevant Data

  • Studies have shown that (+)-4-Hydroxypropranolol exhibits similar potency to propranolol itself in terms of beta-blocking activity .
  • Pharmacokinetic studies indicate that the compound has a significant presence in plasma, comparable to propranolol levels .
Physical and Chemical Properties Analysis

The physical and chemical properties of (+)-4-Hydroxypropranolol include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.
  • Melting Point: Approximately 150 °C.

Relevant Data

  • The compound's stability can be influenced by pH levels; it is generally stable under acidic conditions but may degrade under extreme alkaline conditions.
Applications

(+)-4-Hydroxypropranolol has several scientific applications:

  1. Pharmacological Research: It serves as a reference compound for studying beta-blocker pharmacodynamics and pharmacokinetics.
  2. Clinical Studies: Used in clinical trials investigating its efficacy compared to propranolol in treating cardiovascular diseases.
  3. Biochemical Assays: Employed in assays for monitoring drug metabolism and enzyme activity related to drug interactions.
Biosynthesis and Metabolic Pathways of (+)-4-Hydroxypropranolol

Hepatic Cytochrome P450-Mediated Hydroxylation Mechanisms

(+)-4-Hydroxypropranolol is primarily formed via aromatic hydroxylation of propranolol catalyzed by hepatic cytochrome P450 (CYP) enzymes. This oxidative transformation represents a critical Phase I metabolic activation step that converts the parent β-blocker into a pharmacologically active metabolite. The reaction involves direct insertion of oxygen at the C4 position of propranolol's naphthalene ring system, producing a chiral center at the site of hydroxylation [2] [6].

Two principal CYP isoforms drive this biotransformation:

  • CYP2D6: Exhibits high affinity (Km = 8.5 μM) but variable maximum velocity (Vmax range: 84-1975 pmol/mg protein/60 min) [2]
  • CYP1A2: Demonstrates lower affinity (Km = 21.2 μM) yet substantial catalytic capacity (Vmax range: 165-2397 pmol/mg protein/60 min) [2]

The reaction mechanism involves CYP-mediated hydrogen abstraction from the C4 position followed by oxygen rebound, forming the phenolic metabolite. This process consumes NADPH and molecular oxygen through the CYP catalytic cycle [6]. Notably, the metabolite itself undergoes further bioactivation to a reactive quinone species (1,4-naphthoquinone) via superoxide anion-mediated oxidation, which can covalently bind to hepatic proteins – particularly CYP2D apoproteins – potentially contributing to enzyme inactivation [6].

Table 1: Kinetic Parameters of Propranolol 4-Hydroxylation by Human CYP Enzymes

EnzymeKm (μM)Vmax (pmol/mg/60 min)Catalytic Efficiency (Vmax/Km)
CYP2D68.5 ± 3.1721 ± 42384.8
CYP1A221.2 ± 12.6307 ± 39614.5

Stereoselective Formation in Propranolol Metabolism

The biosynthesis of 4-hydroxypropranolol demonstrates marked stereochemical preferences at multiple levels. Propranolol is administered clinically as a racemate, with the (S)-(-)-enantiomer possessing approximately 100-fold greater β-adrenergic blocking activity than its (R)-(+)-counterpart [8] [10]. During metabolic 4-hydroxylation, this stereochemical bias is amplified through enantioselective metabolism:

  • Preferential (S)-enantiomer hydroxylation: Both human hepatic enzymes and endophytic fungal biotransformation systems exhibit 2-3 fold higher formation rates of (S)-4-hydroxypropranolol compared to the (R)-metabolite [8]. This stereoselectivity originates from differential binding affinities within the chiral environments of the CYP active sites.

  • Species-specific stereopreferences: Studies using endophytic fungi (Phomopsis sp., Glomerella cingulata, Penicillium crustosum) reveal consistent preferential production of (-)-(S)-4-hydroxypropranolol, mirroring human metabolic preferences [8].

  • Impact on pharmacological activity: The stereoselective formation is pharmacologically significant since (S)-4-hydroxypropranolol maintains β-blocking potency comparable to (S)-propranolol [4]. This stereochemical preference extends to subsequent Phase II metabolism where UGT enzymes demonstrate enantioselective glucuronidation patterns [10].

Comparative Analysis of Phase I vs. Phase II Metabolic Modifications

The metabolic fate of (+)-4-hydroxypropranolol involves competing Phase II conjugation pathways that significantly influence its pharmacokinetic behavior and elimination:

Table 2: Phase I and Phase II Metabolic Pathways of 4-Hydroxypropranolol

Metabolic PathwayPrimary EnzymesReaction SitesFunctional Consequences
Phase I: HydroxylationCYP2D6, CYP1A2C4 aromatic positionPharmacological activation
Phase II: GlucuronidationUGT1A7, UGT1A9, UGT2A1 (aliphatic); UGT1A8 (aromatic)Aliphatic OH or aromatic OHEnhanced hydrophilicity, biliary excretion
Phase II: SulfationSULTs (unspecified)Aromatic OHRenal elimination

Key metabolic characteristics:

  • Tissue-specific glucuronidation: Hepatic UGT1A9 predominantly conjugates the aliphatic hydroxy group, while extrahepatic UGT1A8 (expressed in gastrointestinal tract) preferentially glucuronidates the aromatic 4-hydroxy position [3] [10].
  • Kinetic disparities: The aromatic glucuronide formation exhibits higher affinity but lower capacity compared to aliphatic conjugation, leading to concentration-dependent shifts in metabolic preference [10].
  • Regiochemical differentiation: Studies with 4-methoxypropranolol (blocking aromatic OH) confirm UGT1A9 and UGT2A1 exclusively target the aliphatic hydroxy group, while UGT1A8 acts only when the aromatic position is available [10].
  • Metabolic clearance competition: Phase II pathways become increasingly significant at higher plasma concentrations of 4-hydroxypropranolol due to saturation of alternative elimination routes. This competition influences metabolite exposure and half-life extension (5-8 hours versus parent drug's 3-4 hours) [1] [10].

Interspecies Variability in Metabolic Pathway Activation

Significant interspecies differences exist in the formation and disposition of (+)-4-hydroxypropranolol, impacting translational research and toxicological assessments:

  • Racial differences in humans: African-Americans exhibit 70% higher CYP1A2-mediated and 100% higher CYP2D6-mediated 4-hydroxylation activities compared to Caucasians [2]. This variation contributes to interindividual differences in propranolol's first-pass metabolism and active metabolite exposure.

  • Rodent vs. human metabolism:

  • Rats demonstrate extensive conversion of 4-hydroxypropranolol to 1,4-naphthoquinone via superoxide-mediated oxidation, leading to covalent protein binding [6].
  • This quinone formation pathway is less prominent in humans, suggesting species-specific toxicological profiles.
  • Canine models: Dogs exhibit unique intrinsic sympathomimetic activity (ISA) for 4-hydroxypropranolol at low doses (0.09-1.25 mg/kg), an effect not observed in humans [4]. This ISA manifests as increased heart rate and contractility in catecholamine-depleted animals, mediated through β-adrenergic receptor partial agonism.

  • In vitro-in vivo correlations: Hepatic microsomal studies from various species reveal 3-fold differences in 4-hydroxylation velocities that generally correlate with in vivo clearance patterns. However, canine models overpredict human Phase II metabolic clearance due to higher UGT activities [4] [9].

  • Microbial biotransformation models: Endophytic fungi (Aspergillus fumigatus, Chaetomium globosum) effectively mimic human stereoselective 4-hydroxylation patterns, serving as valuable biosynthetic tools for producing enantiomerically pure metabolite reference standards [8].

Table 3: Species Variability in 4-Hydroxypropranolol Metabolism and Pharmacology

SpeciesCYP-Mediated Formation RateUnique Metabolic FeaturesPharmacodynamic Differences
HumanModerateSignificant UGT-mediated clearanceβ-blockade without ISA
RatHighExtensive quinone formationMembrane stabilizing effects at high doses
DogLowMinimal quinone formationMarked ISA at therapeutic doses
Endophytic fungiVariableStereoselective productionN/A (biosynthetic utility)

Properties

CAS Number

76792-97-7

Product Name

(+)-4-Hydroxypropranolol

IUPAC Name

4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m1/s1

InChI Key

CWEPACWBWIOYID-GFCCVEGCSA-N

SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.